N-(4-Aminophenyl)-N-methyl-N'-[(pyridin-4-yl)methyl]urea
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Overview
Description
N-(4-Aminophenyl)-N-methyl-N’-[(pyridin-4-yl)methyl]urea is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of an aminophenyl group, a methyl group, and a pyridinylmethyl group attached to a urea backbone. Its unique structure makes it a subject of interest in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-N-methyl-N’-[(pyridin-4-yl)methyl]urea typically involves the reaction of 4-aminophenyl isocyanate with N-methyl-N’-[(pyridin-4-yl)methyl]amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)-N-methyl-N’-[(pyridin-4-yl)methyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups replacing the original ones .
Scientific Research Applications
N-(4-Aminophenyl)-N-methyl-N’-[(pyridin-4-yl)methyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(4-Aminophenyl)-N-methyl-N’-[(pyridin-4-yl)methyl]urea involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide: Shares a similar aminophenyl group but differs in the presence of a piperazinyl group instead of a pyridinylmethyl group.
N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: Contains a chlorophenyl group and a benzamide backbone, differing from the urea structure of the target compound.
Uniqueness
N-(4-Aminophenyl)-N-methyl-N’-[(pyridin-4-yl)methyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
652140-47-1 |
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Molecular Formula |
C14H16N4O |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
1-(4-aminophenyl)-1-methyl-3-(pyridin-4-ylmethyl)urea |
InChI |
InChI=1S/C14H16N4O/c1-18(13-4-2-12(15)3-5-13)14(19)17-10-11-6-8-16-9-7-11/h2-9H,10,15H2,1H3,(H,17,19) |
InChI Key |
DBOFOHVPGFRZNX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)N)C(=O)NCC2=CC=NC=C2 |
Origin of Product |
United States |
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